molecular formula C18H12Cl4N2OS B2430415 1-(3,4-dichlorobenzoyl)-4-(2,4-dichlorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione CAS No. 899917-86-3

1-(3,4-dichlorobenzoyl)-4-(2,4-dichlorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione

Cat. No.: B2430415
CAS No.: 899917-86-3
M. Wt: 446.17
InChI Key: SBWYKWIKMSOTLG-UHFFFAOYSA-N
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Description

1-(3,4-dichlorobenzoyl)-4-(2,4-dichlorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione is a synthetic chemical compound featuring a complex imidazole-thione core structure. This compound is intended for research and development purposes in a controlled laboratory environment only. It is strictly for use by qualified professionals. This compound is not intended for diagnostic or therapeutic applications, nor for use in humans or animals.

Properties

IUPAC Name

(3,4-dichlorophenyl)-[4-(2,4-dichlorophenyl)-2,2-dimethyl-5-sulfanylideneimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl4N2OS/c1-18(2)23-15(11-5-4-10(19)8-13(11)21)17(26)24(18)16(25)9-3-6-12(20)14(22)7-9/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWYKWIKMSOTLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=C(C(=S)N1C(=O)C2=CC(=C(C=C2)Cl)Cl)C3=C(C=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl4N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,4-dichlorobenzoyl)-4-(2,4-dichlorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione is a compound of interest due to its potential biological activities. Its structure incorporates significant substituents that may enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by various research findings.

Chemical Structure

The compound can be represented by the following structural formula:

C23H18Cl4N2S\text{C}_{23}\text{H}_{18}\text{Cl}_{4}\text{N}_2\text{S}

Antibacterial Activity

Research indicates that imidazole derivatives exhibit notable antibacterial properties. The compound shares structural similarities with other imidazole derivatives known for their efficacy against various bacterial strains.

  • Mechanism of Action : The antibacterial activity is often attributed to the presence of electron-withdrawing groups and the imidazole nitrogen, which can interact with bacterial enzymes or cell membranes.
  • Case Studies : In a study evaluating similar compounds, derivatives with dichlorophenyl groups showed significant activity against Staphylococcus aureus and Escherichia coli. The zone of inhibition for these compounds ranged from 15 to 30 mm depending on the specific derivative tested .
CompoundZone of Inhibition (mm)
Compound A25
Compound B30
Compound C20

Antifungal Activity

The compound has also been assessed for antifungal properties. Preliminary studies suggest that imidazole derivatives can inhibit fungal growth effectively.

  • Tested Strains : Common strains such as Candida albicans and Aspergillus niger have been used in testing.
  • Results : In vitro tests demonstrated that certain derivatives produced a zone of inhibition between 10 and 25 mm against these fungi .

Anticancer Activity

Emerging evidence points to the anticancer potential of imidazole-containing compounds. The mechanism often involves the induction of apoptosis in cancer cells.

  • Research Findings : A recent study explored the cytotoxic effects of various imidazole derivatives on human cancer cell lines. Compounds structurally similar to the one showed IC50 values indicating effective cytotoxicity against lung cancer (A549) and breast cancer (MCF-7) cells .
Cell LineIC50 (µM)
A54915
MCF-720

Scientific Research Applications

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of appropriate thioketones with substituted phenyl groups. The detailed synthetic pathways often utilize various reagents and conditions that facilitate the formation of the imidazole ring and subsequent modifications to introduce dichlorobenzoyl and dichlorophenyl substituents. Syntheses often yield derivatives that can be evaluated for biological activity.

Antimicrobial Activity

One of the most significant applications of this compound is its antimicrobial properties . Research has shown that derivatives containing imidazole rings exhibit substantial antibacterial activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli. For instance:

CompoundZone of Inhibition (mm)
115
219
321
Streptomycin (control)28

This table illustrates how various derivatives compare to established antibiotics in terms of their effectiveness against common bacterial strains .

Antihypertensive Activity

The compound has also been investigated for its antihypertensive effects . Studies have indicated that certain imidazole derivatives can induce vasorelaxation in hypertensive models. For example:

CompoundEC50 (μM)E max (%)
A369.3791.2
B210.3375.14

These results demonstrate the potential for developing antihypertensive medications based on the structural framework of imidazole derivatives .

Case Study: Synthesis and Evaluation

In a notable study, researchers synthesized a series of imidazole derivatives, including our compound of interest, and evaluated their biological activities. The findings indicated that modifications to the phenyl rings significantly influenced both antimicrobial and antihypertensive activities. This underscores the importance of structural diversity in enhancing therapeutic efficacy.

Case Study: Material Science Applications

Beyond biological applications, compounds like 1-(3,4-dichlorobenzoyl)-4-(2,4-dichlorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione have been explored for their potential in material science. Their unique chemical properties allow them to be used as intermediates in the synthesis of polymers or as stabilizers in various formulations.

Q & A

Basic: What are the optimal reaction conditions for synthesizing this compound with high yield?

Methodological Answer:
Synthesis optimization requires balancing solvent choice, temperature, and catalyst selection. For imidazole-thione derivatives, refluxing in polar aprotic solvents (e.g., DMSO) with controlled heating (18–24 hours) improves cyclization efficiency. Evidence from triazole synthesis (e.g., refluxing in DMSO for 18 hours followed by ice-water quenching) achieved 65% yield . For imidazole cores, ethanol or methanol with glacial acetic acid as a catalyst under reflux (4–6 hours) enhances condensation, as seen in triazol-amine derivatives .

Key Factors:

ParameterOptimal RangeEvidence Source
SolventDMSO, ethanol
Reflux Time4–24 hours
CatalystGlacial acetic acid

Basic: How can spectroscopic methods (IR, NMR) confirm the compound’s structure?

Methodological Answer:

  • IR Spectroscopy : Look for characteristic peaks:
    • Thione (C=S) stretch: 1150–1250 cm⁻¹ .
    • Aromatic C-Cl stretches: 700–800 cm⁻¹ .
  • NMR Analysis :
    • ¹H NMR : Aromatic protons (δ 7.0–8.5 ppm), methyl groups (δ 1.2–1.5 ppm for -CH₃) .
    • ¹³C NMR : Carbonyl (C=O) at δ 165–175 ppm; thiocarbonyl (C=S) at δ 180–190 ppm .
  • Elemental Analysis : Match calculated vs. experimental C, H, N, S, and Cl percentages to confirm purity .

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